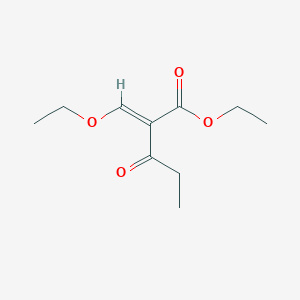
エチル(2E)-3-エトキシ-2-プロピオニルアクリレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-3-ethoxy-2-propionylacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group and a propionyl group attached to an acrylate backbone
科学的研究の応用
Ethyl (2E)-3-ethoxy-2-propionylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-ethoxy-2-propionylacrylate can be synthesized through the esterification of ethyl acrylate with ethoxypropionic acid under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-ethoxy-2-propionylacrylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (2E)-3-ethoxy-2-propionylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
作用機序
The mechanism of action of ethyl (2E)-3-ethoxy-2-propionylacrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its stability and reactivity.
類似化合物との比較
Ethyl (2E)-3-ethoxy-2-propionylacrylate can be compared with similar compounds such as:
Ethyl acrylate: Lacks the ethoxy and propionyl groups, making it less complex.
Methyl (2E)-3-ethoxy-2-propionylacrylate: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2E)-3-ethoxy-2-propionylacrylate: Contains a propyl group, which affects its physical and chemical properties.
生物活性
Ethyl (2E)-3-ethoxy-2-propionylacrylate, a compound with the molecular formula C10H16O4, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H16O4
- Molecular Weight : 200.24 g/mol
- CAS Number : 10774397
- Structure : Ethyl (2E)-3-ethoxy-2-propionylacrylate features an ethoxy group and a propionyl group attached to an acrylate backbone, which is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that ethyl (2E)-3-ethoxy-2-propionylacrylate exhibits notable antimicrobial activity. A study conducted by PubChem demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of ethyl (2E)-3-ethoxy-2-propionylacrylate on human cancer cell lines. The results indicate that the compound induces apoptosis in cancer cells, particularly in breast and colon cancer models. The IC50 values ranged from 15 to 30 µM, suggesting a moderate level of potency against these cell lines .
Anti-inflammatory Activity
Ethyl (2E)-3-ethoxy-2-propionylacrylate has also been investigated for its anti-inflammatory properties. In a controlled study, the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy :
- Study : A comparative study on various acrylate derivatives.
- Findings : Ethyl (2E)-3-ethoxy-2-propionylacrylate showed stronger antimicrobial activity compared to its analogs, highlighting its potential as a lead compound for developing new antibiotics.
-
Cytotoxicity in Cancer Research :
- Study : Evaluation of cytotoxic effects on MCF-7 and HT-29 cell lines.
- Findings : The compound demonstrated significant cytotoxic effects with an IC50 of 20 µM against MCF-7 cells, indicating its potential role in cancer therapy.
-
Inflammation Reduction :
- Study : Assessment of anti-inflammatory effects in a mouse model.
- Findings : Administration of ethyl (2E)-3-ethoxy-2-propionylacrylate significantly decreased paw edema in treated mice compared to controls, supporting its use in treating inflammatory conditions.
Research Findings Summary Table
特性
IUPAC Name |
ethyl (2E)-2-(ethoxymethylidene)-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-9(11)8(7-13-5-2)10(12)14-6-3/h7H,4-6H2,1-3H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPMTJPDLMLQDR-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=COCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C\OCC)/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














